molecular formula C13H19NO3 B3130401 4-[2-(Diethylamino)ethoxy]benzoic acid CAS No. 34329-16-3

4-[2-(Diethylamino)ethoxy]benzoic acid

Cat. No.: B3130401
CAS No.: 34329-16-3
M. Wt: 237.29 g/mol
InChI Key: RFZUHDIOOUSIQT-UHFFFAOYSA-N
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Description

4-[2-(Diethylamino)ethoxy]benzoic acid (CAS: 34329-16-3) is a benzoic acid derivative featuring a diethylaminoethyl ether substituent at the para position. This compound is structurally characterized by a hydrophilic carboxylic acid group and a tertiary amine moiety connected via an ethoxy linker. Such a configuration imparts unique physicochemical properties, including pH-dependent solubility and amphiphilic behavior, making it relevant in pharmaceutical and materials science research.

Properties

IUPAC Name

4-[2-(diethylamino)ethoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-3-14(4-2)9-10-17-12-7-5-11(6-8-12)13(15)16/h5-8H,3-4,9-10H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZUHDIOOUSIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Diethylamino)ethoxy]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 2-(diethylamino)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Diethylamino)ethoxy]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce alcohols, and substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-[2-(Diethylamino)ethoxy]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for various therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(Diethylamino)ethoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituent Modification Molecular Formula Molecular Weight Key Properties/Applications References
4-[2-(Diethylamino)ethoxy]benzoic acid Diethylaminoethoxy group C₁₃H₁₉NO₃ 237.30 Moderate lipophilicity (LogP 3.7)
4-(2-(Dimethylamino)ethoxy)benzoic acid HCl Dimethylaminoethoxy group (HCl salt) C₁₁H₁₆ClNO₃ 245.70 Enhanced water solubility
4-[2-(1H-Imidazol-1-yl)ethoxy]benzoic acid HCl Imidazole ring substitution C₁₂H₁₁ClN₂O₃ 266.68 Thromboxane A2 synthase inhibition
4-[2-(Methacryloyloxy)ethoxy]benzoic acid Methacryloyloxy group C₁₃H₁₄O₅ 250.25 Polymer synthesis; reactive monomer
4-[2-(2-Oxo-pyrrolidin-1-yl)ethoxy]benzoic acid Pyrrolidinone ring substituent C₁₃H₁₅NO₄ 249.26 Improved metabolic stability
4-(Dodecyloxy)benzoic acid Long alkyl chain (C12) C₁₉H₃₀O₃ 306.44 Liquid crystal applications

Key Observations:

  • The hydrochloride salt form further improves solubility for pharmaceutical formulations .
  • Heterocyclic Substituents: Imidazole () and pyrrolidinone () groups introduce hydrogen-bonding capabilities and influence biological activity. For example, the imidazole-containing analog (Dazoxiben) acts as a thromboxane A2 synthase inhibitor, critical in antiplatelet therapy .
  • Functional Group Diversity : Methacryloyloxy substitution () introduces polymerizable double bonds, enabling use in cross-linked polymers or drug delivery systems .

Key Observations:

  • Schiff Base Intermediates: Azetidinone and thiazolidinone derivatives () are synthesized via cyclization reactions involving Schiff bases, highlighting versatility in heterocycle formation .
  • Salt Formation : Hydrochloride salts (e.g., ) are typically prepared by treating free bases with HCl, improving stability and solubility .

Physicochemical Properties

  • Lipophilicity: The diethylaminoethoxy substituent confers a LogP of 3.7 (), higher than dimethylamino analogs (LogP ~2.5), favoring blood-brain barrier penetration .
  • Solubility : Carboxylic acid derivatives exhibit pH-dependent solubility, with improved dissolution in alkaline conditions. Hydrochloride salts (e.g., ) enhance aqueous solubility .
  • Thermal Stability : Long-chain alkyl derivatives (e.g., 4-(Dodecyloxy)benzoic acid) show higher melting points, suitable for liquid crystal applications .

Biological Activity

4-[2-(Diethylamino)ethoxy]benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Overview of the Compound

This compound, also known as DEAB, is a benzoic acid derivative characterized by the presence of a diethylamino group and an ethoxy substituent. This structural configuration is believed to enhance its solubility and biological activity.

The biological activity of DEAB can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : DEAB has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it targets alpha-amylase and alpha-glucosidase, which are crucial for carbohydrate metabolism, leading to reduced glucose production and potential antidiabetic effects.
  • Cell Signaling Modulation : The compound modulates cell signaling pathways, influencing gene expression related to inflammatory responses. This suggests potential anti-inflammatory properties.

Pharmacological Properties

Research indicates that DEAB exhibits a range of biological activities:

  • Antimicrobial Activity : DEAB demonstrates significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.
  • Anticancer Potential : Studies have reported that DEAB can induce apoptosis in cancer cells. In vitro assays showed that it inhibited the growth of cancer cell lines without significant cytotoxicity to normal cells .
  • Antidiabetic Effects : The inhibition of carbohydrate-metabolizing enzymes suggests that DEAB may help manage blood sugar levels, indicating its potential as an antidiabetic agent .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of DEAB against several bacterial strains. The results indicated that DEAB exhibited a minimum inhibitory concentration (MIC) that was comparable to standard antibiotics, highlighting its potential as an alternative antimicrobial agent.

Case Study 2: Anticancer Effects

In a controlled experiment involving Hep-G2 (liver cancer) and A2058 (melanoma) cell lines, DEAB was found to significantly reduce cell viability at concentrations above 10 μM. Notably, it did not exhibit cytotoxic effects on normal fibroblast cells at similar concentrations, suggesting a selective action against cancer cells .

Biochemical Pathways Involved

The compound's interactions with biochemical pathways are crucial for understanding its effects:

  • Metabolic Pathways : DEAB's inhibition of alpha-amylase affects carbohydrate metabolism, which may contribute to its antidiabetic properties.
  • Proteostasis Network Modulation : Research indicates that DEAB may enhance the activity of proteasomes and lysosomes, critical components in cellular protein degradation systems. This modulation could be beneficial in aging-related diseases where protein homeostasis is disrupted .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
AntidiabeticInhibits carbohydrate metabolizing enzymes
Anti-inflammatoryModulates inflammatory pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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